molecular formula C19H29N B14032977 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-

1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-

Cat. No.: B14032977
M. Wt: 271.4 g/mol
InChI Key: PEQIGHRRKFJPDA-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- is a complex organic compound with a unique structure that includes multiple rings and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- typically involves multi-step organic reactions. The process may start with the formation of the phenanthrene core, followed by the introduction of the amine group and subsequent modifications to introduce the desired substituents and stereochemistry. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts to facilitate specific transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the stereocenters and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and stereochemistry, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-amine

InChI

InChI=1S/C19H29N/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17H,5,7,9-11,20H2,1-4H3/t17-,18-,19-/m1/s1

InChI Key

PEQIGHRRKFJPDA-GUDVDZBRSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)N)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.